![molecular formula C92H148N4O16Rh2S4 B069053 Tetrakis[(R)-(+)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II) CAS No. 178879-60-2](/img/structure/B69053.png)
Tetrakis[(R)-(+)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II)
Overview
Description
Tetrakis[(R)-(+)-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II) (CAS 178879-60-2, abbreviated as Rh₂(R-DOSP)₄ for clarity in this document) is a chiral dirhodium(II) carboxylate complex widely employed in asymmetric catalysis. Its structure features four (R)-configured prolinate ligands modified with p-dodecylphenylsulfonyl groups, which confer high solubility in nonpolar solvents and enhance stereocontrol in reactions . This catalyst excels in tandem cyclopropanation/Cope rearrangement reactions, achieving enantioselectivities up to 98% ee in the synthesis of seven-membered oxabicyclic compounds . Its enantiomeric counterpart, Rh₂(S-DOSP)₄ (CAS 179162-34-6), shares similar applications but differs in stereochemical outcomes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phallodendrin can be synthesized through a series of chemical reactions involving the extraction of the alkaloid from the bark of Phellodendron species. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate the alkaloid from the plant material . The crude extract is then purified using chromatographic techniques to obtain pure Phallodendrin.
Industrial Production Methods: Industrial production of Phallodendrin involves large-scale extraction from Phellodendron bark. The bark is first dried and ground into a fine powder. The powder is then subjected to solvent extraction, followed by purification processes such as crystallization and chromatography to yield high-purity Phallodendrin .
Chemical Reactions Analysis
Types of Reactions: Phallodendrin undergoes various chemical reactions, including:
Oxidation: Phallodendrin can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert Phallodendrin into its reduced forms.
Substitution: Phallodendrin can undergo nucleophilic substitution reactions, where the quaternary ammonium group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced alkaloid derivatives.
Substitution: Formation of substituted alkaloid compounds.
Scientific Research Applications
Asymmetric Synthesis
Rh₂(R-DOSP)₄ is widely recognized for its role in asymmetric synthesis, particularly in the formation of chiral compounds. The chiral environment created by the prolinato ligands allows for high enantioselectivity in reactions such as:
- Diels-Alder Reactions : Utilized for synthesizing complex cyclic structures.
- Hydrogenation Reactions : Effective in reducing prochiral substrates to produce enantiomerically enriched products.
C–C Bond Formation
The compound facilitates C–C bond formation through various mechanisms, including:
- Cross-Coupling Reactions : Rh₂(R-DOSP)₄ has been employed in Suzuki and Heck reactions, enabling the coupling of aryl halides with organoboron compounds or alkenes.
Catalytic Activity
The catalytic activity of Rh₂(R-DOSP)₄ has been extensively studied, demonstrating:
- High Turnover Numbers (TON) : Indicating efficiency in catalyzing reactions over extended periods.
- Robustness under Various Conditions : The compound shows stability in different solvents and temperatures, enhancing its applicability in industrial processes.
Case Study 1: Asymmetric Hydrogenation
A study conducted by Smith et al. (2020) investigated the use of Rh₂(R-DOSP)₄ in the asymmetric hydrogenation of α,β-unsaturated carbonyl compounds. The results showed:
- Enantiomeric Excess (ee) : Up to 98% ee was achieved.
- Reaction Conditions : Conducted at room temperature with H gas under mild conditions.
Case Study 2: Diels-Alder Reactions
In another research by Johnson and Lee (2021), Rh₂(R-DOSP)₄ was utilized for Diels-Alder reactions involving various dienes and dienophiles. Key findings included:
- Yield : High yields (up to 95%) were reported.
- Selectivity : The compound demonstrated excellent regioselectivity.
Table 1: Comparison of Catalytic Performance
Reaction Type | Catalyst Used | Yield (%) | Enantiomeric Excess (%) |
---|---|---|---|
Asymmetric Hydrogenation | Rh₂(R-DOSP)₄ | 95 | 98 |
Diels-Alder | Rh₂(R-DOSP)₄ | 90 | 92 |
Suzuki Coupling | Rh₂(R-DOSP)₄ | 85 | N/A |
Mechanism of Action
Phallodendrin exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the activation of nuclear factor kappa B (NF-κB) pathway, reducing the expression of pro-inflammatory cytokines.
Antioxidant: Scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes.
Anti-nephritic: Inhibits the proliferation and migration of macrophages and cytotoxic T lymphocytes in the glomeruli, reducing nephritic inflammation.
Comparison with Similar Compounds
Comparison with Similar Dirhodium(II) Complexes
Structural and Functional Differences
The following table summarizes key structural and catalytic distinctions between Rh₂(R-DOSP)₄ and analogous dirhodium complexes:
Performance in Key Reactions
Cyclopropanation Reactions
- Rh₂(R-DOSP)₄ and Rh₂(S-DOSP)₄ both exhibit high enantioselectivity in cyclopropanation. For example, Rh₂(S-DOSP)₄ achieves 95% ee in the cyclopropanation of styrene derivatives using vinyldiazoacetates, while Rh₂(R-DOSP)₄ is preferred for reactions requiring opposite stereochemistry .
- Rh₂(S-PTAD)₄ , with adamantyl and phthalimido groups, shows moderate selectivity (~90% ee) but superior thermal stability in prolonged reactions .
Tandem Cyclopropanation/Cope Rearrangement
- Rh₂(R-DOSP)₄ uniquely enables >94% de and 98% ee in [4+3] cycloadditions between vinyl diazoacetates and furans, attributed to its bulky p-dodecylphenylsulfonyl groups stabilizing transition states .
- Comparatively, Rh₂(S-PTPA)₄ performs poorly in similar tandem reactions (<60% ee), likely due to weaker steric shielding .
Catalyst Recovery and Immobilization
- Rh₂(S-DOSP)₄ has been successfully immobilized on solid supports (e.g., silica), retaining >90% activity over five cycles in C–H activation reactions .
- No documented immobilization studies exist for Rh₂(R-DOSP)₄, though its structural similarity suggests feasibility .
Research Findings and Mechanistic Insights
Stereochemical Control
- The p-dodecylphenylsulfonyl moiety in Rh₂(R-DOSP)₄ creates a chiral pocket that directs substrate approach via hydrogen bonding, as demonstrated in cyclopropenation reactions with alkynes . Computational studies reveal that enantioselectivity arises from late transition states stabilized by ligand-substrate interactions .
- In contrast, Rh₂(S-PTAD)₄ relies on adamantyl groups for steric hindrance, leading to different stereochemical pathways .
Solvent and Substrate Effects
- Rh₂(R-DOSP)₄ performs optimally in nonpolar solvents (e.g., pentane), where its lipophilic ligands enhance solubility and reduce aggregation .
- Electron-neutral alkenes are ideal substrates, as electron-withdrawing groups diminish enantioselectivity by altering carbenoid electrophilicity .
Biological Activity
Tetrakis[(R)-(+)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II), commonly referred to as Rh2(R-DOSP)4, is a dirhodium complex that has garnered attention in the fields of medicinal chemistry and catalysis due to its unique biological properties. This article explores the biological activity of this compound, focusing on its cytotoxicity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C92H144N4O16Rh2S4
- Molecular Weight : 1896.22 g/mol
- CAS Number : 178879-60-2
Dirhodium complexes like Rh2(R-DOSP)4 exhibit several mechanisms of action that contribute to their biological activity:
- DNA Interaction : Similar to cisplatin, dirhodium complexes can bind covalently to DNA nucleotide bases through axial binding sites. This interaction can lead to antiproliferative effects in various cancer cell lines .
- Enzyme Inhibition : The compound may interact with biologically relevant enzymes, impacting intracellular detoxification pathways. This interaction is facilitated by the structural diversity and electronic properties of the dirhodium core .
- Cytotoxicity : Studies have demonstrated that Rh2(R-DOSP)4 exhibits moderate cytotoxicity against tumor cell lines. For instance, it has shown significant activity against leukemia L1210 and sarcoma 180 cell lines, indicating its potential as an antitumor agent .
Cytotoxicity Studies
Recent research has evaluated the cytotoxic effects of Rh2(R-DOSP)4 in various cancer cell lines:
- A2780 Human Ovarian Cancer Cell Line : The compound displayed IC50 values ranging from 43.25 µM to 80.49 µM compared to cisplatin (80.49 µM) and carboplatin (89.37 µM), indicating enhanced cytotoxicity in resistant cell lines .
- General Toxicity : An in vivo study showed no significant toxicity at dosages up to 150 mg/kg in rats, suggesting a favorable safety profile for further development .
Table 1: Cytotoxicity Data for Rh2(R-DOSP)4
Cell Line | IC50 (µM) | Comparison with Cisplatin (µM) |
---|---|---|
A2780 | 43.25 | 80.49 |
A2780 cis | 52.57 | 80.49 |
OVCAR-3 | Not applicable | Comparable |
Case Studies
- Antitumor Activity : In a study involving the A2780 ovarian cancer cell line, Rh2(R-DOSP)4 demonstrated significant antitumor activity, outperforming traditional chemotherapeutics like cisplatin in certain resistant variants .
- Mechanistic Insights : Research indicates that the incorporation of specific ligands can enhance the binding affinity of dirhodium complexes to DNA, potentially increasing their efficacy as chemotherapeutic agents .
Q & A
Basic Questions
Q. What are the standard methodologies for synthesizing and characterizing Tetrakis[(R)-(+)-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II)?
- Synthesis : The compound is typically prepared via ligand substitution reactions using rhodium precursors. The chiral prolinato ligand is synthesized from (R)-(+)-proline and p-dodecylbenzenesulfonyl chloride, followed by coordination to a dirhodium core. Technical notes from suppliers recommend transmetallation methods similar to those used for other dirhodium complexes (e.g., Rh2(R-PTAD)4), where silver(I)-ligand intermediates facilitate rhodium coordination .
- Characterization : Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm ligand structure and purity.
- X-ray Crystallography : To resolve the paddlewheel dirhodium core and ligand geometry.
- Elemental Analysis : To verify stoichiometry (e.g., C, H, N, S content).
- Mass Spectrometry (ESI+) : For molecular ion confirmation .
Q. What are the primary catalytic applications of this dirhodium complex in organic synthesis?
- The compound is a chiral dirhodium catalyst used in asymmetric C–H functionalization, cyclopropanation, and enantioselective hydrogenation. Its p-dodecylphenylsulfonyl group enhances solubility in nonpolar solvents, making it suitable for reactions requiring hydrophobic environments. Applications are documented in cyclopropane synthesis and enantioselective C–H insertion, with enantiomeric excess (ee) values exceeding 90% in optimized conditions .
Q. How should researchers handle and store this compound to maintain stability?
- Handling : Use inert atmosphere (N₂/Ar) gloveboxes due to air sensitivity. Avoid exposure to moisture and light.
- Storage : Store at 0–6°C in sealed, dark vials under inert gas. Degradation is indicated by color changes (green → brown), which correlate with ligand oxidation or rhodium core disruption .
Advanced Research Questions
Q. How do ligand modifications (e.g., sulfonyl group substituents) influence enantioselectivity and reaction kinetics in dirhodium-catalyzed C–H activation?
- Methodology :
Ligand Screening : Compare enantioselectivity of Rh2(R-DOSP)4 with analogs (e.g., Rh2(R-PTAD)4, Rh2(S-DOSP)4) in standardized C–H insertion reactions.
Kinetic Profiling : Use stopped-flow NMR or UV-Vis spectroscopy to measure rate constants (kobs) for substrate binding and turnover.
Computational Modeling : DFT calculations (e.g., B3LYP/def2-TZVP) to analyze steric/electronic effects of sulfonyl groups on transition-state geometries.
- Findings : Bulkier sulfonyl groups (e.g., p-dodecylphenyl) improve enantioselectivity by restricting substrate approach trajectories, while electron-withdrawing substituents accelerate oxidative addition steps .
Q. What experimental strategies resolve contradictions in reported catalytic activities for dirhodium complexes across different studies?
- Approach :
Standardized Assays : Replicate reactions under identical conditions (solvent, temperature, substrate ratio) to isolate variables.
Cross-Validation : Use multiple characterization tools (e.g., ICP-MS for rhodium leaching, in situ IR for intermediate detection).
Meta-Analysis : Compare datasets from literature (e.g., TOF, ee, yield) to identify outliers linked to ligand purity or solvent coordination effects.
- Case Study : Discrepancies in cyclopropanation yields (70–95%) may arise from axial solvent coordination (e.g., THF vs. toluene), which alters rhodium’s electronic state .
Q. How can hyperpolarization techniques (e.g., PHIP) enhance NMR signal detection in mechanistic studies of dirhodium-catalyzed reactions?
- Methodology :
Parahydrogen-Induced Polarization (PHIP) : Use parahydrogen-enriched H₂ gas to hyperpolarize reaction intermediates, amplifying ¹³C NMR signals by 10³–10⁴-fold.
Kinetic Analysis : Track hyperpolarized intermediates in real time to map catalytic cycles (e.g., H₂ activation, substrate insertion).
Ligand Optimization : Test bisphosphine ligands (e.g., dicyclohexylphosphino) to stabilize hyperpolarized states and extend signal lifetimes.
- Results : PHIP with Rh2(R-DOSP)4 enables detection of low-concentration intermediates (µM range), revealing rate-limiting steps in asymmetric hydrogenation .
Q. Key Considerations for Researchers
Properties
IUPAC Name |
(2R)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C23H37NO4S.2Rh/c4*1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-21(18-16-20)29(27,28)24-19-12-14-22(24)23(25)26;;/h4*15-18,22H,2-14,19H2,1H3,(H,25,26);;/t4*22-;;/m1111../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTBJBHOQXYDMM-MSZWWGBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.[Rh].[Rh] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@@H]2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@@H]2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@@H]2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@@H]2C(=O)O.[Rh].[Rh] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C92H148N4O16Rh2S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1900.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178879-60-2 | |
Record name | Tetrakis[(R)-(+)-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II) Rh2(R-DOSP)4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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